Octylsuccinic acid
Overview
Description
Octylsuccinic acid, also known as 2-(octyl)butanedioic acid, is a dicarboxylic acid with the chemical formula C12H22O4. This compound is characterized by the presence of an octyl group attached to the succinic acid backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylsuccinic acid can be synthesized through the esterification of succinic anhydride with octanol. The reaction typically involves heating succinic anhydride and octanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large-scale reactors where succinic anhydride and octanol are continuously fed into the reactor, and the product is continuously removed. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The carboxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. For example, reaction with alcohols can form esters, while reaction with amines can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Octylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of polymers and surfactants.
Biology: this compound derivatives are used in the study of enzyme inhibition and protein-ligand interactions. They serve as model compounds for understanding the behavior of dicarboxylic acids in biological systems.
Medicine: Research has shown that this compound derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. They are being investigated for use in drug delivery systems.
Industry: In industrial applications, this compound is used as a plasticizer, corrosion inhibitor, and emulsifying agent. Its ability to modify the properties of materials makes it valuable in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of octylsuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can affect metabolic pathways and cellular processes. Additionally, this compound can interact with cell membranes, altering their permeability and affecting cell signaling pathways.
Comparison with Similar Compounds
Succinic acid: A simpler dicarboxylic acid with a shorter carbon chain. It is widely used in the food and pharmaceutical industries.
Octenylsuccinic acid: Similar to octylsuccinic acid but with an unsaturated octenyl group. It is used as a food additive and in the production of modified starches.
Adipic acid: Another dicarboxylic acid with a longer carbon chain. It is used in the production of nylon and as a food additive.
Uniqueness of this compound: this compound stands out due to its specific combination of hydrophobic and hydrophilic properties. The presence of the octyl group imparts hydrophobic characteristics, while the carboxyl groups provide hydrophilicity. This unique balance makes it particularly useful in applications requiring amphiphilic properties, such as emulsifiers and surfactants.
Properties
IUPAC Name |
2-octylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGSOBFOIGXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948139 | |
Record name | 2-Octylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-32-7 | |
Record name | 2-Octylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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